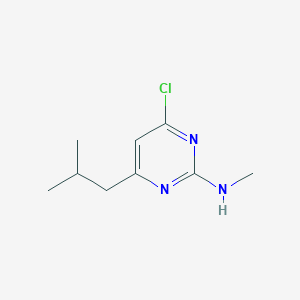![molecular formula C12H20O2 B13248515 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13248515.png)
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
The synthesis of 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one involves several steps, typically starting with the formation of the spiro linkage. One common synthetic route includes the reaction of a ketone with a diol under acidic conditions to form the spiro compound . The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the spiro linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions . Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the spiro linkage or the functional groups attached to the rings.
科学的研究の応用
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spiro compounds, which are of interest due to their unique structural properties . In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. In medicine, it is investigated for its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical compounds. In industry, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and the functional groups attached to the rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one can be compared with other similar spiro compounds, such as 1,7-Dioxaspiro[5.5]undecane and 1,5-Dioxaspiro[5.5]undecane . These compounds share the spiro linkage but differ in the functional groups attached to the rings. The unique structural features of this compound, such as the presence of the dimethyl groups, contribute to its distinct chemical properties and potential applications. The comparison highlights the uniqueness of this compound in terms of its reactivity and versatility in various scientific research applications.
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
8,8-dimethyl-1-oxaspiro[5.5]undecan-11-one |
InChI |
InChI=1S/C12H20O2/c1-11(2)7-5-10(13)12(9-11)6-3-4-8-14-12/h3-9H2,1-2H3 |
InChIキー |
HPRDDHUTYKZERK-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(=O)C2(C1)CCCCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


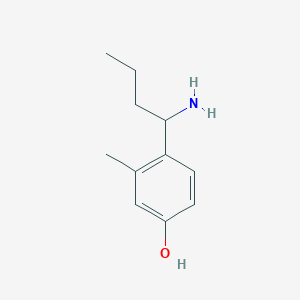
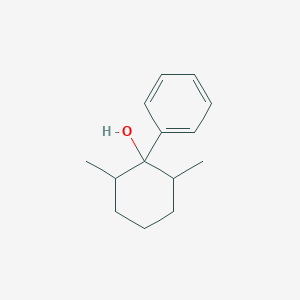
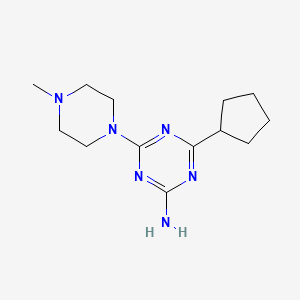
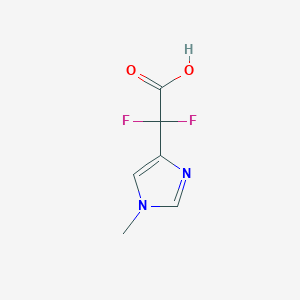
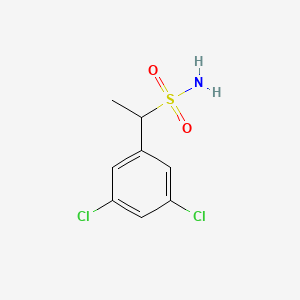

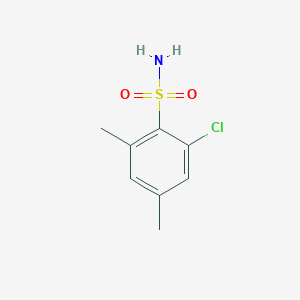
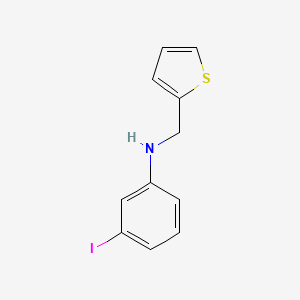
![8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13248482.png)
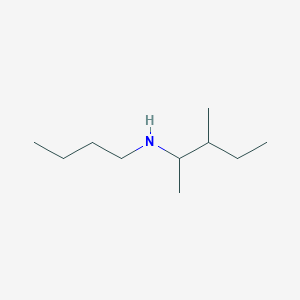
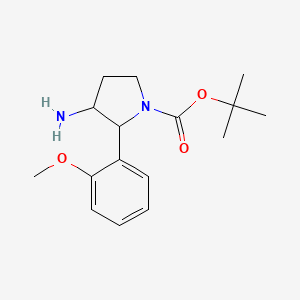
![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)
![2-[(Propan-2-yl)amino]propane-1,3-diol](/img/structure/B13248497.png)
